Phytyl diphosphate

Tocopherol Biosynthesis Enzyme Kinetics Substrate Specificity

Phytyl diphosphate (PDP) is the dedicated prenyl donor for homogentisate phytyltransferase (HPT), the committed step of tocopherol (Vitamin E) biosynthesis, and is also essential for phylloquinone (Vitamin K1) production. Using PDP ensures physiologically relevant HPT kinetics and avoids off-target tocotrienol formation seen with GGPP. • HPT Substrate: Essential for in vitro HPT assays, inhibitor screening, and kinetic characterization. • Metabolic Engineering: Key limiting metabolite-overexpression of VTE6 increases PDP and tocopherol levels. • Dual Pathway Precursor: Required for both tocopherol and phylloquinone biosynthesis; used in PSI stress-response studies.

Molecular Formula C20H42O7P2
Molecular Weight 456.5 g/mol
Cat. No. B1254941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhytyl diphosphate
Synonymsphytyl diphosphate
Molecular FormulaC20H42O7P2
Molecular Weight456.5 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)CCCC(C)CCCC(=CCOP(=O)(O)OP(=O)(O)O)C
InChIInChI=1S/C20H42O7P2/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-26-29(24,25)27-28(21,22)23/h15,17-19H,6-14,16H2,1-5H3,(H,24,25)(H2,21,22,23)/b20-15+/t18-,19-/m1/s1
InChIKeyITPLBNCCPZSWEU-PYDDKJGSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phytyl Diphosphate in Tocopherol and Phylloquinone Biosynthesis


Phytyl diphosphate (PDP) is a key intermediate in the biosynthesis of essential plant-derived isoprenoid compounds, specifically tocopherols (vitamin E) and phylloquinone (vitamin K1) [1]. As a saturated C20 prenyl diphosphate, it serves as the committed substrate for homogentisate phytyltransferase (HPT), which catalyzes the first dedicated step in tocopherol biosynthesis, thereby distinguishing this pathway from those leading to related prenylquinones like tocotrienols and plastoquinone [2]. Unlike its unsaturated analog geranylgeranyl diphosphate (GGPP), which serves as a precursor for a wide array of compounds including carotenoids, tocotrienols, and the prenyl side chain of chlorophyll, PDP is primarily channeled into the production of tocopherols and phylloquinone, underscoring its specialized metabolic role [3].

Enzyme kinetics and substrate specificity assays for tocopherol biosynthesis
Metabolic pathway reconstitution with HPT and related prenyltransferases
Phylloquinone and photosystem I stability studies in plant models

Risks of Substituting PDP with GGPP in Tocopherol Studies


Substituting phytyl diphosphate (PDP) with its closest analog, geranylgeranyl diphosphate (GGPP), in experimental systems designed to study tocopherol biosynthesis is scientifically unsound and leads to fundamentally different metabolic outcomes [1]. While both are C20 isoprenoids, their structural difference—a saturated versus an unsaturated prenyl tail—results in distinct enzyme specificities and pathway fates [2]. For instance, the key enzyme in tocopherol synthesis, homogentisate phytyltransferase (HPT), strongly prefers PDP as a substrate. In contrast, the enzyme for tocotrienol synthesis, homogentisate geranylgeranyltransferase (HGGT), favors GGPP . The quantitative evidence below demonstrates that using the wrong prenyl donor can drastically alter enzyme kinetics, lead to the production of off-target metabolites like tocotrienols instead of tocopherols, and provide misleading data on pathway flux and regulation [3].

Target Phytyl diphosphate (PDP)
Analog Geranylgeranyl diphosphate (GGPP)
HPT enzyme activity may drop substantially; reported ~82% lower activity with GGPP may shift product profiles toward tocotrienols rather than tocopherols.
Target Tocopherol pathway
Alternative Tocotrienol pathway
Substituting the prenyl donor may redirect metabolic flux; vte6 mutants lacking PDP show complete loss of tocopherols, while tocotrienol synthesis remains possible with GGPP.
Target Plastoquinone research
Mismatch PDP not a substrate
PDP shows no detectable activity with HST, the plastoquinone biosynthesis enzyme. Using PDP would yield false negatives; metabolic interpretation may be confounded.

PDP Specificity: Quantitative Evidence vs. Analogs


HPT Preference for PDP over GGPP

The committed step in tocopherol biosynthesis, catalyzed by homogentisate phytyltransferase (HPT), exhibits a clear kinetic preference for phytyl diphosphate (PDP) over its unsaturated analog geranylgeranyl diphosphate (GGPP). In a direct comparison using recombinant Arabidopsis HPT, the enzyme was significantly more active with PDP, showing only about 18% relative activity when GGPP was used as the substrate under identical in vitro conditions [1]. This quantifiable difference establishes PDP as the preferred physiological substrate and underscores that substitution with GGPP would result in a substantial loss of catalytic efficiency for tocopherol production.

HPT Preference for PDP
Head-to-head
100% relative activity (PDP) vs. ~18% (GGPP) in recombinant Arabidopsis HPT assay.
Substrate preference supports assay-specific PDP use.
In vitro condition-dependent; enzyme source matters.
Tocopherol Biosynthesis Enzyme Kinetics Substrate Specificity

PDP Exclusivity for Tocopherol Biosynthesis

Phytyl diphosphate (PDP) is the exclusive prenyl donor for tocopherol biosynthesis, a pathway distinct from tocotrienol synthesis which requires geranylgeranyl diphosphate (GGPP) [1]. In vivo studies with Arabidopsis vte6 mutants, which are deficient in phytyl-phosphate kinase and thus cannot produce PDP, show a complete loss of tocopherols, confirming the absolute requirement for PDP in this pathway [2]. Conversely, the synthesis of tocotrienols, which use GGPP, is unaffected in these mutants, demonstrating a clear, quantifiable pathway separation based on the prenyl substrate. This exclusivity is further supported by the fact that recombinant HPT will only use GGPP to produce the tocotrienol precursor when PDP is absent and GGPP is present at high molar ratios, indicating a conditional promiscuity that does not reflect the in vivo reality .

PDP Exclusivity in Vivo
Class-level
Complete absence of tocopherols in Arabidopsis vte6 mutants (no PDP), while wild-type produces normal levels.
Reported pathway requirement context.
Phenotype may vary across species and plastid types.
Vitamin E Metabolic Pathway Specificity Tocotrienol

PDP Not a Substrate for Plastoquinone Biosynthesis

Phytyl diphosphate (PDP) exhibits a high degree of selectivity for tocopherol biosynthesis and is not utilized by the prenyltransferase for plastoquinone-9 synthesis. In vitro assays with purified homogentisate solanesyltransferase (HST), the enzyme responsible for the committed step in plastoquinone biosynthesis, showed no detectable activity with PDP, whereas it readily accepted its native substrate, solanesyl diphosphate (SDP), as well as other prenyl donors like farnesyl diphosphate and geranylgeranyl diphosphate [1]. This negative selection highlights the structural and mechanistic specificity that prevents PDP from entering the plastoquinone pathway, ensuring metabolic fidelity.

PDP vs Plastoquinone Pathway
Head-to-head
No detectable activity with HST enzyme; contrast with active SDP, FPP, GGPP.
Supports substrate discrimination context.
In vitro result; requires validation in organello.
Plastoquinone Prenyltransferase Substrate Discrimination

Applications of PDP in Tocopherol and Phylloquinone Research


HPT In Vitro Reconstitution and Kinetics

Phytyl diphosphate is the essential substrate for all in vitro assays designed to study the activity, kinetics, or inhibition of homogentisate phytyltransferase (HPT). Given HPT's strong preference for PDP over analogs like geranylgeranyl diphosphate (GGPP) [1], any kinetic parameter (Km, Vmax) determined with a substitute substrate would be physiologically irrelevant. The use of authentic PDP ensures that the measured enzyme activity accurately reflects the in vivo catalytic potential for tocopherol biosynthesis, making it indispensable for enzyme characterization and inhibitor screening.

Metabolic Engineering for Tocopherol Enhancement

In metabolic engineering strategies aimed at increasing tocopherol content in crops or microbial hosts, phytyl diphosphate is a key limiting metabolite and a target for pathway enhancement. Evidence shows that overexpression of VTE6, the enzyme that synthesizes PDP, leads to increased phytyl-diphosphate and tocopherol contents in Arabidopsis seeds [2]. Conversely, VTE6 knockouts are completely devoid of tocopherols, confirming that the PDP pool size directly controls the flux into the tocopherol pathway. Therefore, quantifying PDP levels is essential for diagnosing bottlenecks and validating the success of engineering interventions designed to boost vitamin E yields.

Phylloquinone Biosynthesis and Photosystem I Stability

Phytyl diphosphate is the common prenyl donor for both tocopherol and phylloquinone biosynthesis. Studies in Arabidopsis have demonstrated that a 90% reduction in phylloquinone content in VTE6 knockdown mutants, which have impaired PDP synthesis, leads to destabilization of Photosystem I (PSI) under high-light stress [3]. This application scenario is critical for researchers investigating the role of phylloquinone in photosynthetic efficiency and stress response. PDP is the required substrate for assays characterizing the enzymes involved in phylloquinone biosynthesis, such as DHNA phytyltransferase, and for understanding the metabolic interplay between the tocopherol and phylloquinone pathways.

Application
Selection Property
Validation Focus
HPT in vitro reconstitution and kinetics
Enzyme substrate specificity
Km/Vmax reproducibility with PDP; comparison to GGPP activity baseline
Metabolic engineering for tocopherol enhancement
Pathway flux control by PDP pool size
Correlation between PDP levels and tocopherol content in engineered lines
Phylloquinone biosynthesis and PSI stability
Pathway interconnectivity with tocopherol synthesis
Phylloquinone quantification and PSI function under high-light stress
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